(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-Ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a dioxopyrrolidine moiety and an ethyl carboxylate substituent. The Z-configuration of the imino group defines its stereochemical orientation, which is critical for its biological interactions . The benzo[d]thiazole scaffold is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications, while the dioxopyrrolidinyl group may act as a Michael acceptor, enhancing reactivity with biological targets such as enzymes or receptors . The allyl and carboxylate groups contribute to its solubility and pharmacokinetic properties, balancing lipophilicity and polar interactions.
Properties
IUPAC Name |
ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-13-26-18-10-7-16(23(31)32-4-2)14-19(18)33-24(26)25-22(30)15-5-8-17(9-6-15)27-20(28)11-12-21(27)29/h3,5-10,14H,1,4,11-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVFYDFEFBZVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl and ethyl groups. The final step involves the formation of the imino group and the attachment of the pyrrolidin-1-yl benzoyl moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The target compound shares structural homology with other thiazole- and pyrimidine-based derivatives. For instance:
- Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): This compound combines a thiazolo[3,2-a]pyrimidine core with fluorobenzylidene and phenyl groups.
- 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (): A quinazolinone derivative with bromine substituents, this compound lacks the thiazole ring but shares a fused bicyclic system. Bromine atoms increase electrophilicity, favoring interactions with nucleophilic residues in enzymes .
Structural Comparison Table
Bioactivity and Pharmacological Profiles
- The ethyl carboxylate enhances aqueous solubility, facilitating in vitro assays.
- Thiazolo[3,2-a]pyrimidine () : Demonstrated analgesic activity via cyclooxygenase (COX) inhibition, attributed to the fluorobenzylidene group’s electron-withdrawing effects .
- Quinazolinone Derivatives (): Exhibited cytotoxicity against cancer cell lines, with bromine atoms enhancing DNA alkylation capacity .
Physicochemical and Pharmacokinetic Properties
- Solubility: Ethyl carboxylate enhances water solubility (>50 µg/mL) relative to non-esterified analogs.
- Metabolic Stability : The dioxopyrrolidinyl group may undergo hydrolysis in vivo, necessitating prodrug strategies for sustained activity .
Biological Activity
(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential based on current research.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity. It includes a benzo[d]thiazole core, an allyl group, and a dioxopyrrolidine moiety, which may enhance its reactivity and binding affinity to biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Core Structure | Benzo[d]thiazole derivative |
| Functional Groups | Allyl group, dioxopyrrolidine |
| Class | Heterocyclic compound |
| Type | Carboxylate ester |
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that it may interact with various biological pathways. Preliminary studies suggest potential inhibition of key enzymes involved in cancer progression and inflammation.
Biological Activity
Research indicates that benzo[d]thiazole derivatives exhibit significant biological activities. The compound has been evaluated for its potential in various therapeutic areas:
-
Antitumor Activity :
- Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- A recent investigation revealed that derivatives with structural similarities exhibited IC50 values in the micromolar range against various cancer cell lines .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Antitumor | Induces apoptosis; IC50 in micromolar range |
| Anti-inflammatory | Reduces cytokine levels; NF-kB inhibition |
| Antimicrobial | Effective against bacteria/fungi; enhanced permeability |
Case Studies
Several case studies have highlighted the potential applications of benzo[d]thiazole derivatives in drug development:
- Case Study 1 : A derivative with a similar structure was found to inhibit BRAF(V600E), a common mutation in melanoma, showcasing its potential as an anticancer agent .
- Case Study 2 : A series of benzothiazole derivatives were reported to exhibit significant anti-inflammatory effects in animal models, suggesting their utility in treating chronic inflammatory diseases .
Future Directions
Further research is required to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
